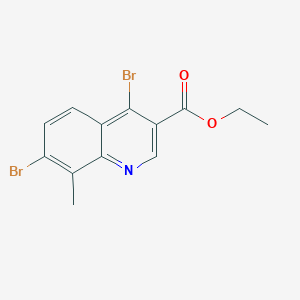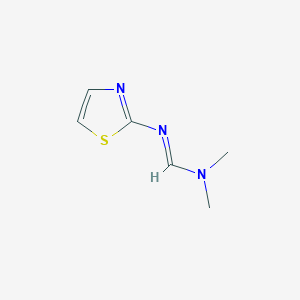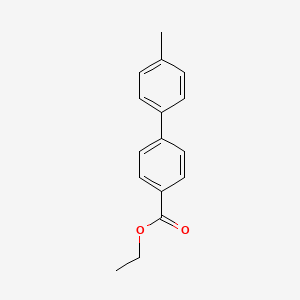
4'-Methyl-biphenyl-4-carboxylic acid ethyl ester
概要
説明
4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of biphenyl carboxylic acid esters It is characterized by the presence of a biphenyl core with a methyl group at the 4’ position and an ethyl ester functional group at the 4 position
作用機序
Mode of Action
It has been found that similar biphenyl compounds have shown antifungal activity against certain strains of the pathogenic fungus paracoccidioides brasiliensis .
Result of Action
Similar biphenyl compounds have shown antifungal activity against certain strains of the pathogenic fungus paracoccidioides brasiliensis .
生化学分析
Biochemical Properties
4’-Methyl-biphenyl-4-carboxylic acid ethyl ester plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can bind to certain proteins, affecting their function and stability .
Cellular Effects
The effects of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can affect the expression of genes involved in metabolic processes, potentially leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites in the cell. Additionally, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester may interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and affect gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 4’-Methyl-biphenyl-4-carboxylic acid. One common method is the reaction of 4’-Methyl-biphenyl-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4’ position can be oxidized to form corresponding alcohol, aldehyde, or carboxylic acid derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 4’-Methyl-biphenyl-4-carboxylic acid.
Reduction: Formation of 4’-Methyl-biphenyl-4-carbinol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
4’-Methyl-biphenyl-4-carboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic electronic materials and polymers.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug discovery and development.
類似化合物との比較
Similar Compounds
4’-Methoxy-biphenyl-4-carboxylic acid ethyl ester: Similar structure with a methoxy group instead of a methyl group.
Methyl biphenyl-4-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of the methyl group at the 4’ position and the ethyl ester functional group
特性
IUPAC Name |
ethyl 4-(4-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIUPCBLFWHEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
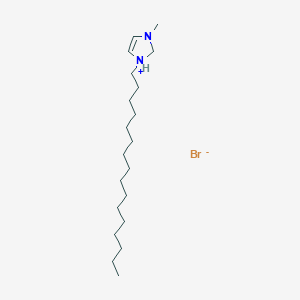
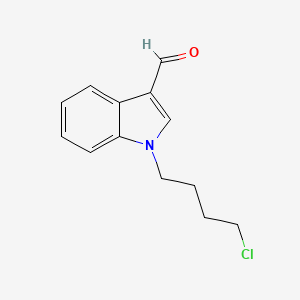
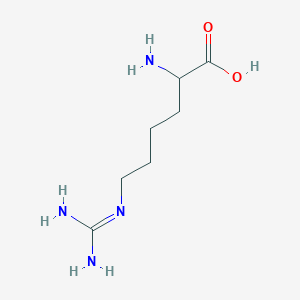
![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/new.no-structure.jpg)
![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)
